Dichlorobis(trimethylphosphine)nickel(II)

Catalog No.
S1488934
CAS No.
103421-62-1
M.F
C6H18Cl2NiP2
M. Wt
281.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorobis(trimethylphosphine)nickel(II)

CAS Number

103421-62-1

Product Name

Dichlorobis(trimethylphosphine)nickel(II)

IUPAC Name

dichloronickel;trimethylphosphane

Molecular Formula

C6H18Cl2NiP2

Molecular Weight

281.75 g/mol

InChI

InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

KYHNNWWCXIOTKC-UHFFFAOYSA-L

SMILES

CP(C)C.CP(C)C.Cl[Ni]Cl

Synonyms

BIS(TRIMETHYLPHOSPHINE)NICKEL DICHLORIDE

Canonical SMILES

CP(C)C.CP(C)C.[Cl-].[Cl-].[Ni+2]

Description

The exact mass of the compound Dichlorobis(trimethylphosphine)nickel(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dichlorobis(trimethylphosphine)nickel(II), also known as Bis(trimethylphosphine)nickel dichloride, is a coordination complex that finds applications in various areas of scientific research, particularly catalysis []. Here's a breakdown of its research applications:

Catalytic Activity in Organic Synthesis

Dichlorobis(trimethylphosphine)nickel(II) functions as a catalyst in numerous organic synthesis reactions. One of its first applications, described by Walter Reppe, involved the trimerization and carbonylation of alkynes. This process involves converting alkynes (molecules with a carbon-carbon triple bond) into larger molecules with three or more carbon atoms in the chain.

The complex also finds use in Suzuki reactions, a type of cross-coupling reaction that forms carbon-carbon bonds between organic molecules []. However, for Suzuki reactions, other nickel catalysts are generally preferred due to their higher activity.

Recent research explores the use of Dichlorobis(trimethylphosphine)nickel(II) in other catalytic reactions, including:

  • Kumada-Corriu cross-coupling: This reaction forms carbon-carbon bonds between a Grignard reagent (a molecule containing a magnesium-carbon bond) and another organic molecule [].
  • Borylation of aryl chlorides: This process introduces a boron-containing group into an organic molecule containing a chlorine atom on an aromatic ring (a ring of carbon atoms with alternating single and double bonds) [].
  • Reductive aldol cyclization-lactonization: This reaction sequence involves the formation of a new carbon-carbon bond and a cyclic ester molecule [].
  • Arylcyanation of alkynes: This process introduces a cyano group (C≡N) onto an alkyne molecule [].
  • Alkynylation of benzonitriles: This reaction creates a carbon-carbon bond between an alkyne and a benzonitrile molecule (a molecule with a cyanide group attached to a benzene ring) [].

Dichlorobis(trimethylphosphine)nickel(II) has the chemical formula C₆H₁₈Cl₂NiP₂ and is characterized by the presence of nickel in a +2 oxidation state coordinated to two trimethylphosphine ligands and two chloride ions. This compound typically appears as a yellow to orange solid and is soluble in organic solvents. Its structure features square planar geometry around the nickel center, which is common for many nickel(II) complexes due to the ligand field stabilization provided by the phosphine ligands .

Dichlorobis(trimethylphosphine)nickel(II) is primarily utilized as a catalyst in various organic reactions. Notably, it facilitates:

  • Cross-coupling reactions: It acts as a catalyst in Suzuki and Stille coupling reactions, enabling the formation of carbon-carbon bonds .
  • Cycloaddition reactions: The compound can catalyze [2+2+2] cycloadditions, which are important for synthesizing complex cyclic structures from simpler precursors .
  • Alkylation and arylation processes: It is effective in Wenkert arylation of thiophene using aryl Grignard reagents .

Dichlorobis(trimethylphosphine)nickel(II) can be synthesized through several methods:

  • Direct reaction: Nickel(II) chloride can be reacted with trimethylphosphine in an appropriate solvent (such as dichloromethane or acetonitrile), leading to the formation of dichlorobis(trimethylphosphine)nickel(II).

    NiCl2+2P(CH3)3NiCl2(P(CH3)3)2\text{NiCl}_2+2\text{P}(CH_3)_3\rightarrow \text{NiCl}_2(P(CH_3)_3)_2
  • From nickel complexes: It can also be derived from other nickel complexes through ligand exchange processes where trimethylphosphine displaces other ligands .

Dichlorobis(trimethylphosphine)nickel(II) finds applications primarily in:

  • Catalysis: Its most significant use is as a catalyst in organic synthesis, particularly for cross-coupling reactions that form carbon-carbon bonds.
  • Material science: It can be used in the development of new materials through polymerization processes.
  • Research: The compound serves as a model system for studying coordination chemistry and ligand behavior around transition metals .

Studies on the interactions of dichlorobis(trimethylphosphine)nickel(II) with various substrates have shown its effectiveness in promoting reactions that require transition metal catalysis. The nature of its interactions with substrates often depends on the electronic properties of both the metal center and the ligands involved. This compound's reactivity can be influenced by factors such as solvent choice and temperature conditions during reactions .

Dichlorobis(trimethylphosphine)nickel(II) shares similarities with other nickel complexes but has unique characteristics that distinguish it:

Compound NameKey Features
Dichlorobis(triphenylphosphine)nickel(II)Utilizes triphenylphosphine ligands; used in similar catalytic roles but with different reactivity profiles .
Bis(triphenylphosphine)palladium(II) chlorideA palladium analog; often more active than its nickel counterpart in cross-coupling reactions .
Bis(tricyclohexylphosphine)nickel(II) chlorideFeatures bulkier ligands that may influence sterics and reactivity differently compared to trimethylphosphine .
Dichloro(1,2-bis(diphenylphosphino)ethane)nickelContains bidentate phosphine ligands; offers different coordination modes affecting catalytic behavior .

Dichlorobis(trimethylphosphine)nickel(II)'s unique properties stem from its specific ligand environment and coordination geometry, making it suitable for targeted applications in organic synthesis while providing insights into transition metal chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-07-17

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